2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of azides and oxadiazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a propyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the azide group: The azide group is introduced by reacting a suitable halide precursor (e.g., 3-chloropropyl) with sodium azide (NaN₃) in an organic solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Cycloaddition reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, affecting their function and interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Azidopropyl)-1,3,4-oxadiazole: Lacks the methyl group on the oxadiazole ring.
5-Methyl-1,3,4-oxadiazole: Lacks the azidopropyl group.
3-Azidopropyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the azide group and the methyl-substituted oxadiazole ring. This combination imparts specific reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Properties
IUPAC Name |
2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVCPKBPSQVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.